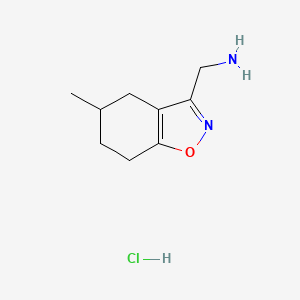

(5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine;hydrochloride

Descripción

The compound (5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride is a bicyclic heterocyclic amine featuring a partially hydrogenated benzoxazole core. Its structure comprises a tetrahydrobenzoxazole ring (4,5,6,7-tetrahydro-1,2-benzoxazole) with a methyl group at position 5 and a methanamine substituent at position 3, forming a hydrochloride salt.

Propiedades

IUPAC Name |

(5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-6-2-3-9-7(4-6)8(5-10)11-12-9;/h6H,2-5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHHFZIGZFEYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=NO2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine;hydrochloride typically involves the following steps:

Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazole ring. This can be achieved through the reaction of an o-aminophenol derivative with a suitable aldehyde or ketone under acidic conditions.

Reduction and Alkylation: The benzoxazole intermediate is then subjected to reduction, often using hydrogenation or a reducing agent like sodium borohydride, to form the tetrahydrobenzoxazole. This intermediate is then alkylated using a methylating agent such as methyl iodide.

Amination: The final step involves the introduction of the methanamine group. This can be done through a nucleophilic substitution reaction where the tetrahydrobenzoxazole is reacted with a suitable amine source, such as ammonia or an amine salt, under basic conditions.

Formation of the Hydrochloride Salt: The free base form of the compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides, leading to the formation of N-alkylated derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoxazole and amine fragments.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, hydrogenation.

Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Hydrolysis: Hydrochloric acid, sodium hydroxide, elevated temperatures.

Major Products

Oxidation: Hydroxylated benzoxazole derivatives.

Reduction: Reduced amine derivatives.

Substitution: N-alkylated benzoxazole derivatives.

Hydrolysis: Benzoxazole and methanamine fragments.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.

Biology

Biologically, this compound is studied for its potential pharmacological activities. It has been investigated for its effects on various biological targets, including enzymes and receptors, due to its structural similarity to naturally occurring bioactive molecules.

Medicine

In medicine, (5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine;hydrochloride is explored for its potential therapeutic applications. It is being researched for its potential use in treating neurological disorders, given its ability to interact with central nervous system receptors.

Industry

Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for use in the synthesis of advanced materials and active pharmaceutical ingredients.

Mecanismo De Acción

The mechanism of action of (5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methanamine group allows it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition or receptor activation, depending on the specific target and context.

Comparación Con Compuestos Similares

Benzoxazole Derivatives

Key Findings :

Benzisoxazole Derivatives

Key Findings :

Benzothiazole Derivatives

Key Findings :

Actividad Biológica

(5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is with a molecular weight of approximately 201.76 g/mol. It features a benzoxazole ring system that contributes to its unique pharmacological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Properties : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Preliminary studies suggest potential antiproliferative effects on cancer cell lines.

- Neuroprotective Effects : There are indications of neuroprotective properties which may be beneficial in neurodegenerative diseases.

The biological activity of (5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine; hydrochloride is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity affecting neurotransmission and cellular signaling.

- Cell Cycle Interference : It may interfere with the cell cycle in cancer cells, leading to apoptosis.

Antimicrobial Activity

A study published in MDPI highlighted the compound's broad-spectrum antimicrobial activity. In vitro tests demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The mechanism involves disruption of bacterial cell wall synthesis and function .

Anticancer Activity

Research conducted on the MCF-7 breast cancer cell line revealed that derivatives of this compound exhibit notable antiproliferative effects. The most active derivative showed an IC50 value of 0.67 µM, indicating strong potential for development as an anticancer agent .

Neuroprotective Effects

A recent study investigated the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results indicated a reduction in neuronal apoptosis and improved cell viability in treated neurons compared to controls .

Data Summary

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling (5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, and avoid contact with ignition sources due to potential flammability (as observed in structurally similar benzoxazole derivatives). Store in sealed glass containers at −20°C to prevent degradation, and ensure proper ventilation during handling .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : A plausible route involves cyclocondensation of substituted cyclohexenone precursors with hydroxylamine derivatives, followed by reductive amination to introduce the methanamine group. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol gradients) is recommended. Monitor reaction progress using TLC (Rf ~0.3 in 9:1 DCM/MeOH) and confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. What analytical techniques are critical for structural characterization?

- Methodological Answer : Combine NMR (¹H and ¹³C) to confirm the benzoxazole ring and methanamine group, with ESI-MS for molecular weight validation (expected [M+H]⁺ ~223.2). FT-IR can identify N-H stretches (~3300 cm⁻¹) and benzoxazole C=N/C-O bands (~1650 cm⁻¹). Elemental analysis (C, H, N) should align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How does the hydrochloride salt form affect solubility and stability under varying pH conditions?

- Methodological Answer : Conduct pH-solubility profiling (e.g., shake-flask method) across pH 1–7.4. The hydrochloride salt likely enhances aqueous solubility at acidic pH due to protonation of the amine group. Stability studies (via HPLC) at 25°C/60% relative humidity over 12 weeks can identify degradation products (e.g., free base formation or benzoxazole ring oxidation). Compare results to non-salt analogs to isolate salt-specific effects .

Q. What experimental designs optimize the study of its reactivity in bioorthogonal click chemistry?

- Methodological Answer : Design kinetic assays using tetrazine-based partners (e.g., 3-(4-benzylamino)-1,2,4,5-tetrazine) to monitor reaction rates via UV-Vis (λ = 520 nm for dihydrotetrazine formation). Use pseudo-first-order conditions with excess tetrazine to determine rate constants (k₂). Control temperature (25–37°C) and solvent polarity (e.g., DMSO/PBS mixtures) to mimic physiological conditions .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate compound stability in media (via LC-MS). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target engagement. Meta-analysis of published data should account for batch-to-batch variability in compound purity, as impurities >2% can skew results .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer : Optimize reaction stoichiometry (e.g., 1.1 eq hydroxylamine to limit over-oxidation) and employ flow chemistry to enhance mixing and heat dissipation. Use in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates. Post-synthesis, implement countercurrent washing with cold ether to remove unreacted precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.